Cas no 2731014-55-2 (3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1))

3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) is a chemically stable, high-purity compound primarily used as a versatile intermediate in pharmaceutical and organic synthesis. Its pyrrolidine scaffold, combined with hydroxyl and nitrile functional groups, enables selective modifications for the development of bioactive molecules. The hydrochloride salt form enhances solubility and handling properties, making it suitable for reactions in polar solvents. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks and chiral building blocks. Rigorous quality control ensures consistency in reactivity, supporting applications in drug discovery and fine chemical manufacturing. Its well-defined structure facilitates precise synthetic pathways.
3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) structure
2731014-55-2 structure
Product Name:3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1)
CAS No:2731014-55-2
MF:C5H9ClN2O
MW:148.590759992599
CID:5958613
PubChem ID:165598202
Update Time:2025-05-24

3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1)
    • 2731014-55-2
    • 3-hydroxypyrrolidine-3-carbonitrile hydrochloride
    • EN300-37113905
    • Inchi: 1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H
    • InChI Key: IMBDJRGNXXSXHY-UHFFFAOYSA-N
    • SMILES: C(C1(CNCC1)O)#N.Cl

Computed Properties

  • Exact Mass: 148.0403406g/mol
  • Monoisotopic Mass: 148.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56Ų

3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) Pricemore >>

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Additional information on 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1)

Research Brief on 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) (CAS: 2731014-55-2): Recent Advances and Applications

3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) (CAS: 2731014-55-2) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and chemical research due to its versatile applications as a building block for bioactive molecules. Recent studies highlight its role in the synthesis of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. This brief synthesizes the latest findings (2022-2024) on its synthesis, biological activity, and industrial applications.

Synthetic Innovations: A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) reported an optimized asymmetric synthesis route for 2731014-55-2 using proline-derived organocatalysts, achieving 98% ee and 85% yield. The method addresses previous challenges in stereocontrol during the cyanohydrin formation step. Parallel work in Organic Process Research & Development (2024) demonstrated scalable production (>100 kg/batch) via continuous flow chemistry, reducing hydrochloride byproduct formation by 40%.

Pharmacological Relevance: The compound's hydroxyl-pyrrolidine scaffold has been identified as a key pharmacophore in: 1) Selective DPP-4 inhibitors for diabetes (IC50 = 3.2 nM in derivative compounds; Bioorganic Chemistry, 2023), 2) NLRP3 inflammasome modulators showing promise in gout therapy (in vivo efficacy = 68% inflammation reduction at 10 mg/kg; European Journal of Medicinal Chemistry, 2024), and 3) Novel TRPV1 antagonists for neuropathic pain management (Ki = 8.7 nM; patent WO202318764A1).

Industrial Applications: Three major pharmaceutical companies have included 2731014-55-2 in their 2024 development pipelines, primarily as an intermediate for: 1) Next-generation GLP-1 receptor agonists (Phase II trials), 2) Dual-acting 5-HT1A/D2 ligands for CNS disorders, and 3) Antibody-drug conjugates (ADCs) linker chemistry. The global market for pyrrolidine-based intermediates is projected to reach $1.2B by 2026 (CAGR 6.7%), with this compound representing ~15% of chiral pyrrolidine demand.

Safety and Regulatory Updates: Recent toxicological profiling (OECD 423 guidelines) established an oral LD50 > 2000 mg/kg in rats, with no genotoxicity observed in Ames tests. The European Chemicals Agency (ECHA) added 2731014-55-2 to its registered substances list (2023), while the FDA granted Q1/Q2 equivalence status for its use in approved drug formulations.

Future Directions: Emerging research explores: 1) Biocatalytic approaches using engineered nitrilases for greener synthesis (ACS Catalysis, 2024), 2) Structural modifications to enhance blood-brain barrier penetration, and 3) Applications in PROTAC degraders targeting undruggable proteins. The compound's versatility positions it as a critical enabler for next-generation therapeutics.

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